molecular formula C17H16ClF3IN5O B3019649 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide CAS No. 339018-01-8

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide

Cat. No.: B3019649
CAS No.: 339018-01-8
M. Wt: 525.7
InChI Key: DCHKDYIEWLNAHE-UHFFFAOYSA-N
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Description

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a trifluoromethyl group, and an iodopyridine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of 1,4-dichlorobutane with ammonia or an amine under high-pressure conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Pyridine Derivatives: The chloropyridine and iodopyridine moieties are introduced through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.

Scientific Research Applications

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity and potential therapeutic uses.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Shares the trifluoromethyl and chloropyridine moieties but lacks the piperazine and iodopyridine groups.

    4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Contains a similar piperazine structure but with different substituents.

Uniqueness

The uniqueness of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and iodopyridine groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3IN5O/c18-13-7-11(17(19,20)21)8-24-16(13)27-5-3-26(4-6-27)10-15(28)25-14-2-1-12(22)9-23-14/h1-2,7-9H,3-6,10H2,(H,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHKDYIEWLNAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=C(C=C2)I)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3IN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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